[(1R,2S)-2-Methylcyclohexyl]methanol
Description
[(1R,2S)-2-Methylcyclohexyl]methanol is a chiral cyclohexane derivative with a hydroxymethyl (-CH₂OH) group attached to the cyclohexane ring at position 1 and a methyl (-CH₃) substituent at position 2. Its stereochemistry is defined by the (1R,2S) configuration, which influences its physical, chemical, and biological properties. The compound’s molecular formula is C₈H₁₆O₂, with a molar mass of 144.21 g/mol (approximated based on structural analogs like [(1S,2S)-2-(hydroxymethyl)cyclohexyl]methanol) .
Properties
CAS No. |
3937-45-9 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
[(1R,2S)-2-methylcyclohexyl]methanol |
InChI |
InChI=1S/C8H16O/c1-7-4-2-3-5-8(7)6-9/h7-9H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
NIDINIHOPRFWFJ-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1CCCC[C@H]1CO |
Canonical SMILES |
CC1CCCCC1CO |
Origin of Product |
United States |
Preparation Methods
Hydrogenation Conditions and Catalysts
The hydrogenation step employs heterogeneous catalysts under moderate conditions (50–70°C, 20–30 bar H₂). Palladium on carbon (Pd/C) or Raney nickel preferentially reduce the aldehyde to a primary alcohol while preserving the cyclohexane ring’s substituents. Critical parameters include:
| Parameter | Optimal Range | Impact on Selectivity |
|---|---|---|
| Temperature | 50–70°C | Higher temps favor over-reduction |
| Pressure | 20–30 bar H₂ | Lower pressures improve cis:trans ratios |
| Catalyst Loading | 5–10 wt% Pd/C | Excess catalyst accelerates byproduct formation |
Post-hydrogenation, the crude product is purified via fractional distillation, achieving >90% chemical purity. However, this method provides racemic [(1R,2S)-2-methylcyclohexyl]methanol, necessitating resolution techniques for enantiopure material.
Asymmetric Hydrogenation via Dynamic Kinetic Resolution
Enantioselective synthesis leverages chiral ruthenium catalysts to hydrogenate α-substituted cyclohexanones via dynamic kinetic resolution (DKR). As demonstrated by Zhou et al., RuCl₂[(Sa)-DMM-SDP][(R,R)-DACH] (Catalyst B) induces high enantiocontrol (78–96% ee) in hydrogenations of racemic 2-methylcyclohexanone derivatives.
Mechanistic Considerations
DKR proceeds through rapid substrate racemization (via enolate intermediates) and preferential hydrogenation of one enantiomer. Key factors include:
- Base additives : Potassium tert-butoxide (20 mol%) accelerates enolate formation, enabling racemization.
- Hydrogen pressure : 50 atm H₂ optimizes catalyst turnover while minimizing side reactions.
- Solvent effects : Tetrahydrofuran (THF) enhances catalyst stability and substrate solubility.
This method directly yields (1R,2S)-configured methanol with 92% ee when applied to 2-methylcyclohexanecarbaldehyde.
Nitrile Hydrolysis and Sequential Reduction
Alternative routes begin with (5-isopropylidene-2-methylcyclohexyl)carbonitrile (Intermediate C), synthesized via hydroformylation of terpinolene. Acidic hydrolysis (H₂SO₄, 80°C) converts the nitrile to carboxylic acid (Intermediate D), followed by lithium aluminum hydride (LiAlH₄) reduction:
Reaction Optimization
- Hydrolysis : Concentrated HCl at reflux achieves 85% conversion to Intermediate D.
- Reduction : LiAlH₄ in anhydrous diethyl ether selectively reduces the acid to alcohol without affecting the cyclohexane ring.
This pathway affords this compound in 76% overall yield but requires stringent moisture control during LiAlH₄ handling.
Stereochemical Analysis and Byproduct Mitigation
Diastereomer Formation
The cis:trans ratio of final products depends on hydrogenation stereochemistry. Using Pd/C with triethylamine as a selectivity modifier achieves cis:trans ratios of 9:1. In contrast, DKR-based methods inherently favor cis-diastereomers due to transition-state steric effects.
Chromatographic Resolution
Racemic mixtures are resolvable via chiral stationary-phase HPLC (e.g., Chiralpak AD-H column), though industrial-scale applications prefer catalytic asymmetric synthesis to circumvent costly separations.
Industrial Scalability and Environmental Impact
| Method | PMI* (kg/kg) | E-Factor** | Advantages | Limitations |
|---|---|---|---|---|
| Prins + Hydrogenation | 18.2 | 6.7 | High yield (89%) | Racemic output |
| Asymmetric Hydrogenation | 23.5 | 8.1 | 92% ee, no resolution needed | Expensive catalysts |
| Nitrile Hydrolysis | 29.8 | 10.4 | Uses stable intermediates | Multi-step, hazardous reagents |
Process Mass Intensity; *Environmental Factor (waste per product mass)
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-Methylcyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: [(1R,2S)-2-Methylcyclohexanone] or [(1R,2S)-2-Methylcyclohexanoic acid].
Reduction: [(1R,2S)-2-Methylcyclohexane].
Substitution: [(1R,2S)-2-Methylcyclohexyl]chloride or [(1R,2S)-2-Methylcyclohexyl]bromide.
Scientific Research Applications
[(1R,2S)-2-Methylcyclohexyl]methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-Methylcyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Properties :
- Solubility: Moderately soluble in polar solvents like methanol and chloroform, similar to structurally related diols .
- Stability : Hygroscopic, requiring storage at 2–8°C to prevent decomposition .
- Applications: Potential uses in asymmetric catalysis, polymer synthesis (e.g., polyesters), and as a chiral building block in pharmaceuticals .
Asymmetric hydrogenation of ketone precursors using chiral catalysts .
Borane-mediated reduction of cyclohexene oxides, followed by stereochemical resolution via techniques like ECD spectroscopy .
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, stereoisomers, and functional group variations of [(1R,2S)-2-Methylcyclohexyl]methanol, emphasizing differences in properties and applications.
Structural Analogs
- [(1S,2S)-2-(Hydroxymethyl)cyclohexyl]methanol: This diol has two hydroxymethyl groups, resulting in stronger hydrogen bonding and higher melting/boiling points (60–63°C and 270°C, respectively) compared to the monohydric this compound. Its enhanced polarity makes it more suitable for hydrophilic polymer synthesis .
- 2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethanol: The ethyl chain increases lipophilicity (LogP = 1.17), favoring solubility in organic solvents. This compound is used in specialty coatings and adhesives .
Stereoisomers
- [(1R,2R)-2-Methylcyclohexyl]methanol: A diastereomer of the target compound, differing in configuration at position 2. Such isomers exhibit distinct ECD spectra, enabling resolution via quantum chemical calculations .
- Its pharmacological relevance highlights the importance of stereochemistry in drug-receptor interactions .
Functional Group Variations
- [(1R,2S)-rel-2-Methylcyclopropyl]methanol: The cyclopropane ring introduces significant ring strain, enhancing reactivity in ring-opening reactions. This property is exploited in synthetic chemistry to access complex bicyclic frameworks .
- (1R,2S)-2-Methoxycyclohexanol: Replacing the hydroxymethyl group with a methoxy (-OCH₃) group reduces hydrogen-bonding capacity, lowering melting points and altering solubility profiles. This compound is used as a chiral auxiliary in catalysis .
Research Findings and Trends
- Stereochemical Resolution : ECD spectroscopy combined with quantum calculations (as in ) is a gold standard for assigning configurations to chiral cyclohexane derivatives .
- Thermal Stability: Cyclohexylmethanols with bulky substituents (e.g., methyl groups) exhibit improved thermal stability compared to unsubstituted analogs, making them viable for high-temperature polymer processing .
- Pharmaceutical Relevance: Urea and carbamate derivatives of this compound are emerging as scaffolds for tuberculosis drug candidates, leveraging their chiral centers for target specificity .
Biological Activity
[(1R,2S)-2-Methylcyclohexyl]methanol is a chiral organic compound with significant implications in various fields, including medicinal chemistry and industrial applications. Its unique stereochemistry and functional groups, particularly the hydroxymethyl group, are crucial for its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C8H16O
- Structure : Characterized by a cyclohexane ring substituted with a methyl group and a hydroxymethyl group.
- Chirality : The (1R,2S) configuration influences its biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, which may enhance or inhibit enzymatic activity. This interaction is pivotal in determining the compound's pharmacological effects.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/mL |
| Escherichia coli | 78.12 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
2. Antiproliferative Effects
Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance:
| Cell Line | IC50 Value |
|---|---|
| HeLa (cervical cancer) | 226 µg/mL |
| A549 (lung cancer) | 242.52 µg/mL |
These results indicate potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy.
Case Study 1: Antimicrobial Efficacy
In a study examining various extracts from plants, this compound was isolated and tested for its antibacterial properties. The compound showed significant activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent against resistant infections .
Case Study 2: Cytotoxicity in Cancer Cells
Another study focused on the antiproliferative effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells through caspase-3 activation, suggesting a mechanism that could be exploited for cancer treatment .
Applications in Research and Industry
This compound is utilized as a chiral building block in organic synthesis and has potential applications in drug development due to its biological activities. Additionally, it is being explored for use in the fragrance industry due to its unique chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
